REACTION_CXSMILES
|
FC(F)(F)[C:3]1[CH:8]=[C:7]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)[CH:6]=[CH:5][N:4]=1.[Cl:19]C1C=C([N+]([O-])=O)C=CN=1>>[Cl:19][C:3]1[CH:8]=[C:7]([CH2:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)[CH:6]=[CH:5][N:4]=1
|
Name
|
4-(2-trifluoromethyl-pyridin-4-ylmethyl)-phenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=CC(=C1)CC1=CC=C(C=C1)N)(F)F
|
Name
|
Intermediate 2P
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=CC(=C1)CC1=CC=C(C=C1)N)(F)F
|
Name
|
ethyl (4-nitrophenyl) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |